molecular formula C14H13NO2 B15199976 4-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid

4-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B15199976
M. Wt: 227.26 g/mol
InChI Key: XXXKAMXRDBMPAY-UHFFFAOYSA-N
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Description

4-Amino-2’-methyl[1,1’-biphenyl]-3-carboxylic acid: is an organic compound that belongs to the biphenyl family. This compound features a biphenyl core with an amino group at the 4-position, a methyl group at the 2’-position, and a carboxylic acid group at the 3-position. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2’-methyl[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The methyl group is introduced via methylation reactions using methylating agents like methyl iodide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions are common, especially at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, and nitrating agents.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohols and aldehydes.

    Substitution Products: Halogenated, sulfonated, and nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in various catalytic reactions.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding Studies: Used in studies involving protein-ligand interactions.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Anticancer Research: Studied for its potential anticancer properties.

Industry:

    Material Science: Used in the development of advanced materials, including polymers and resins.

    Dye Manufacturing: Serves as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-2’-methyl[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of proteins, enhancing binding affinity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

    4-Aminobiphenyl: Lacks the methyl and carboxylic acid groups, making it less versatile.

    2-Aminobiphenyl: Similar structure but different substitution pattern, leading to different reactivity and applications.

    3-Aminobiphenyl: Another isomer with distinct properties and uses.

Uniqueness: 4-Amino-2’-methyl[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, methyl, and carboxylic acid groups allows for diverse reactivity and a wide range of applications, making it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-5-(2-methylphenyl)benzoic acid

InChI

InChI=1S/C14H13NO2/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17)

InChI Key

XXXKAMXRDBMPAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)N)C(=O)O

Origin of Product

United States

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